![molecular formula C10H12N2O3 B1207804 乙酰胺,N-[2-(4-硝基苯基)乙基]- CAS No. 6270-07-1](/img/structure/B1207804.png)

乙酰胺,N-[2-(4-硝基苯基)乙基]-

描述

Synthesis Analysis

The synthesis of derivatives of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, involves several steps, including reduction, acetylation, ethylation, and condensation. Improvements in the synthesis process have been reported, such as using potassium hydroxide and acetone as solvent and bromoethane as the ethylating reagent, which simplifies operations and reduces costs while achieving high yields and purity (Gong Fenga, 2007). Another approach involves the reductive carbonylation of nitrobenzene to selectively form N-(4-hydroxyphenyl)acetamide in a one-pot synthesis, demonstrating an efficient and sustainable method (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

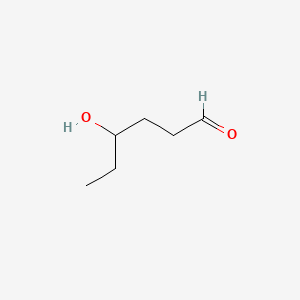

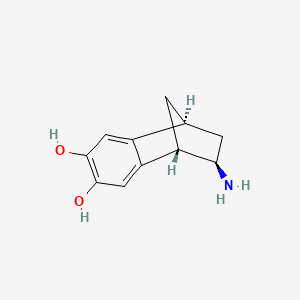

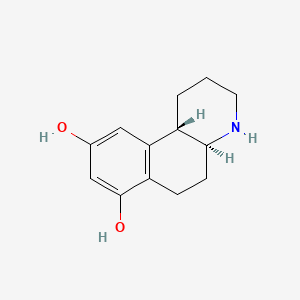

Molecular Structure Analysis

Molecular structure and docking analysis studies reveal insights into the anticancer properties of synthesized compounds related to Acetamide, N-[2-(4-nitrophenyl)ethyl]-. These studies highlight the importance of structural elements in determining biological activity, as seen in the orthorhombic crystal system of certain derivatives (G. Sharma et al., 2018).

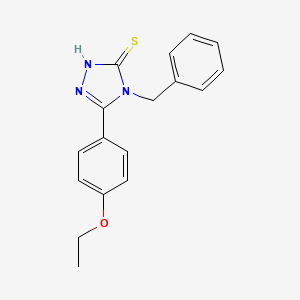

Chemical Reactions and Properties

Research on the catalytic hydrogenation for the green synthesis of related compounds shows the development of novel catalysts that offer high activity, selectivity, and stability for the hydrogenation process. This represents an environmentally friendly and cost-effective approach to producing key intermediates for azo disperse dyes (Zhang Qun-feng, 2008).

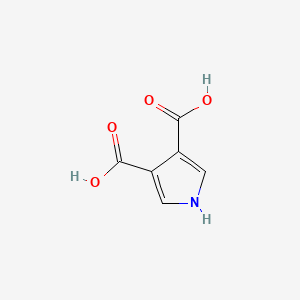

Physical Properties Analysis

Studies on the solvatochromism of heteroaromatic compounds, including derivatives of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, explore the effects of bifurcate hydrogen bond on IR spectrum and dipole moment in solution. These findings contribute to our understanding of the solvation dynamics and molecular interactions of these compounds (I. G. Krivoruchka et al., 2004).

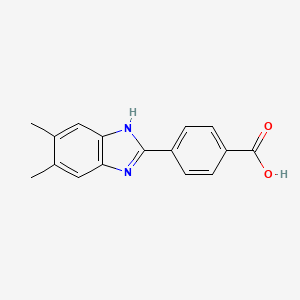

Chemical Properties Analysis

The exploration of electronic and biological interactions of Acetamide derivatives with polar liquids provides insights into the structural parameters, electron behavior, and biological properties of these compounds. This research helps in understanding the reactivity and potential applications of these compounds in pharmaceuticals (G. Bharathy et al., 2021).

科学研究应用

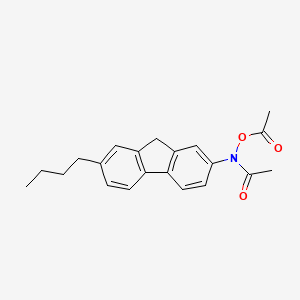

药理学应用

最近的研究广泛探索了扑热息痛(与乙酰胺,N-[2-(4-硝基苯基)乙基]-相关的化合物)及其代谢物的药理学意义。一个感兴趣的领域是该药物的代谢和由此产生的肝毒性,这是由于产生 N-乙酰对苯二酚亚胺 (NAPQI) 等有毒代谢物而引起的主要问题。研究表明,遗传变异显着影响个体对扑热息痛引起的肝损伤的易感性,这强调了药物基因组学在预测药物疗效和安全性中的重要性 (Krasniak 等,2014)。此外,大桥和 Kohno (2020) 的研究深入探讨了扑热息痛的新型镇痛机制,表明 AM404 等代谢物可以通过作用于脑和脊髓中的特定受体来诱导镇痛,从而为新的疼痛管理技术提供了见解 (大桥和 Kohno,2020)。

环境科学应用

扑热息痛的环境归宿和处理因其在水体中的普遍存在和潜在的生态毒理学效应而受到关注。研究重点关注了高级氧化工艺 (AOP) 在降解水环境中扑热息痛方面的功效,重点是识别降解副产物并评估其生物毒性。Qutob 等人的综述。(2022) 汇编了有关最常见副产物的数据,并表明某些代谢物构成重大的生态风险,强调了需要有效的降解方法来减轻环境影响 (Qutob 等,2022)。

化学合成工艺

在化学合成中,乙酰胺衍生物的反应性和功能化起着至关重要的作用。尽管所审查的文献没有直接涉及乙酰胺,N-[2-(4-硝基苯基)乙基],但对乙酰胺及其衍生物的相关研究提供了对其在合成各种有机化合物中的潜在应用的见解。例如,探索乙酸乙酯生产的工艺强化技术,阐明了创新制造工艺的效率和经济效益,这可能与乙酰胺衍生物的合成和应用相关 (Patil & Gnanasundaram, 2020)。

安全和危害

作用机制

Target of Action

N-(4-Nitrophenethyl)acetamide, also known as Acetamide, N-[2-(4-nitrophenyl)ethyl]-, is a synthetic nitro compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of N-(4-Nitrophenethyl)acetamide involves electrophilic aromatic substitution mechanism, where one or more nitro (NO2) groups are introduced in ortho and para position of organic compound molecule . This compound is an important semi-product in the final synthesis of N-(4-hydroxyphenyl) acetamide molecule .

Biochemical Pathways

It is known that this compound is used as a semi-product in the production of colors, pharmaceutical active compounds, and many other aromatic compounds .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1801607 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As a synthetic nitro compound, it is important for obtaining many colors, medicaments, explosive, and other compounds .

Action Environment

The action, efficacy, and stability of N-(4-Nitrophenethyl)acetamide can be influenced by various environmental factors. For instance, the temperature must be continuously controlled during the nitration reaction of N-phenylacetamide, a process involved in the synthesis of N-(4-Nitrophenethyl)acetamide .

属性

IUPAC Name |

N-[2-(4-nitrophenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-8(13)11-7-6-9-2-4-10(5-3-9)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUSBMKFDPKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064189 | |

| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6270-07-1 | |

| Record name | N-(2-(p-Nitrophenyl)ethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6270-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6270-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-NITROPHENYLETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T15CQL50WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)

![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)